Product packaging for Vertilecanin B(Cat. No.:)

Vertilecanin B

Cat. No.: B1246445
M. Wt: 286.28 g/mol
InChI Key: FXLBJCPJRLNNME-CQSZACIVSA-N
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Description

Contextualization of Vertilecanin B within Fungal Secondary Metabolites

Fungi possess a remarkable capacity to produce a vast array of chemical compounds. These are often categorized as either primary or secondary metabolites. Primary metabolites are essential for the fungus's growth and development. In contrast, secondary metabolites are compounds not required for normal growth in laboratory settings but are thought to provide the producing organism with a competitive advantage in its natural environment. mdpi.com These molecules exhibit immense chemical diversity and include major families such as polyketides, non-ribosomal peptides, and terpenes. mdpi.comunl.ptfrontiersin.org

This compound is classified as a fungal secondary metabolite. researchgate.net It was isolated from solid-substrate fermentation cultures of the fungus Verticillium lecanii (now also classified within the genus Lecanicillium). researchgate.netacs.orgnih.gov This fungus is recognized in nature as both a mycoparasite, meaning it parasitizes other fungi, and an entomopathogen, a pathogen of insects. acs.orgacs.orgresearchgate.net The discovery of this compound occurred alongside the isolation of four other related new compounds: Vertilecanin A, Vertilecanin A methyl ester, this compound methyl ester, and Vertilecanin C. acs.orgacs.org These compounds, collectively named vertilecanins, belong to a specific structural class known as phenopicolinic acid analogues. acs.orgnih.gov

Significance of Phenopicolinic Acid Analogues in Chemical Biology

The vertilecanins, including this compound, are derivatives of phenopicolinic acid. acs.orgnih.govacs.org Analogues of this structural class are of significant interest in chemical biology due to their potential for biological activity. researchgate.net Research into the vertilecanins revealed that the most abundant compound isolated, Vertilecanin A, demonstrates anti-insectan activity against the corn earworm, Helicoverpa zea. acs.orgnih.govacs.org Furthermore, Vertilecanin A exhibits modest antibacterial activity, producing an 8 mm zone of inhibition against Bacillus subtilis in a standard disk assay at a concentration of 100 µ g/disk . acs.org

In contrast, this compound was found to be inactive in the same antibacterial assay at the same concentration. acs.org The parent compound of the class, phenopicolinic acid, has been identified as an inhibitor of the enzyme dopamine beta-hydroxylase. wikipedia.org The varied biological activities within this class of molecules underscore the importance of studying individual analogues like this compound to understand how subtle structural differences influence their biological function.

Overview of Research Trajectories for this compound

The initial research trajectory for this compound was centered on its discovery and characterization. Scientists isolated the compound from the ethyl acetate (B1210297) extract of Verticillium lecanii rice cultures through chromatographic fractionation. acs.orgacs.org Its structure was subsequently determined through comprehensive analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. acs.orgnih.gov High-resolution mass spectrometry established the molecular formula of this compound as C₁₆H₁₆O₄N₂. acs.org

Following isolation and structural elucidation, a primary research direction for such natural products involves exploring their biological activities and potential for chemical synthesis. While this compound itself did not show antibacterial activity in initial screenings, the pronounced insecticidal properties of its analogue, Vertilecanin A, suggest a potential research path investigating this compound for similar or other bioactivities. acs.org The field of synthetic chemistry has also taken an interest in this class of molecules, with reports detailing the total synthesis of the related Vertilecanin C and other new derivatives of Vertilecanin A. tubitak.gov.trtubitak.gov.tr Although the conversion of the synthesized Vertilecanin C to this compound was attempted, it was reported as unsuccessful, highlighting the synthetic challenges that can guide future chemical research. tubitak.gov.tr

Data on Vertilecanin Analogues from Verticillium lecanii

The table below summarizes the phenopicolinic acid analogues that were isolated together from Verticillium lecanii cultures. acs.orgacs.org

Compound NameStructure Type
Vertilecanin APhenopicolinic Acid Analogue
Vertilecanin A methyl esterMethyl Ester of Vertilecanin A
This compoundPhenopicolinic Acid Analogue
This compound methyl esterMethyl Ester of this compound
Vertilecanin CPhenopicolinic Acid Analogue

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14N2O4 B1246445 Vertilecanin B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

2-[[5-[(R)-hydroxy(phenyl)methyl]pyridine-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C15H14N2O4/c18-13(19)9-17-15(21)12-7-6-11(8-16-12)14(20)10-4-2-1-3-5-10/h1-8,14,20H,9H2,(H,17,21)(H,18,19)/t14-/m1/s1

InChI Key

FXLBJCPJRLNNME-CQSZACIVSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C2=CN=C(C=C2)C(=O)NCC(=O)O)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CN=C(C=C2)C(=O)NCC(=O)O)O

Synonyms

vertilecanin B

Origin of Product

United States

Origin and Isolation of Vertilecanin B

Fungal Bioprospecting and Producer Organisms

Fungal bioprospecting involves the systematic search for new and useful products from fungi. Organisms that synthesize such compounds are known as producer organisms. quora.com The production of Vertilecanin B is linked to a specific group of entomopathogenic fungi, which are fungi that can act as parasites of insects.

The primary and most well-documented source of this compound is the fungus Verticillium lecanii. greenmicrobiology.org This species is a notable entomopathogenic fungus with a global distribution, recognized for its ability to infect and kill various insect pests like whiteflies, thrips, and aphids. peptechbio.compralagrisolutions.com Taxonomically, the genus Verticillium has undergone significant revision, and many species, including the producers of certain secondary metabolites, have been reclassified. Verticillium lecanii is now formally recognized under the genus Lecanicillium, with the current accepted name being Lecanicillium lecanii. wikipedia.orgwikipedia.org Isolates previously identified as V. lecanii may now be classified as other species within the Lecanicillium genus, such as L. longisporum or L. muscarium. wikipedia.org This fungus produces a range of insecticidal toxins and metabolites, including the class of compounds known as vertilecanins, to weaken and kill its insect hosts. greenmicrobiology.organbr.ingeolife.com

Research into fungal secondary metabolites has identified other related fungi capable of producing bioactive compounds. While Lecanicillium lecanii is the principal source of vertilecanins, other related genera and species are of scientific interest due to their phylogenetic proximity and potential to synthesize similar or novel compounds.

Sarocladium species: The genus Sarocladium is closely related to Lecanicillium. nih.gov Some species previously classified under the genus Acremonium have been moved to Sarocladium. adelaide.edu.au Species like Sarocladium oryzae are known to produce their own set of antimicrobial secondary metabolites, such as helvolic acid and cerulenin. nih.gov While direct production of this compound by Sarocladium species is not extensively documented, their known capacity for producing diverse secondary metabolites makes them relevant in the broader context of bioprospecting for related compounds.

Verticillium hemipterigenum: This species remains within the revised Verticillium genus, which primarily includes plant pathogens causing Verticillium wilt. wikipedia.orgapsnet.orgwikipedia.orgbohrium.com The focus of research on species like Verticillium dahliae is often on its role in plant disease. wikipedia.orgrhs.org.uk The potential for these related fungi to produce compounds structurally similar to this compound is an area of ongoing scientific inquiry, driven by the known variability in metabolite production even between different strains of the same fungal species.

Table 1: Documented and Related Fungal Producers

Genus Species Relevance to this compound Key Characteristics
Lecanicillium L. lecanii (formerly V. lecanii) Primary producer of vertilecanins. greenmicrobiology.org Entomopathogenic fungus used in biocontrol. peptechbio.comanbr.insibbio.ru
Sarocladium S. oryzae, S. strictum Phylogenetically related to Lecanicillium. nih.gov Known producer of other secondary metabolites. nih.govadelaide.edu.au Important plant pathogen and opportunistic human pathogen. nih.gov

Fermentation and Culture Optimization Methodologies for this compound Production

The production of this compound is achieved through the controlled cultivation of the producer fungus in a liquid medium, a process known as fermentation. Optimizing fermentation conditions is critical to maximize the yield of the desired secondary metabolite. Methodologies for optimization often involve a systematic approach, combining single-factor tests with statistical models like response surface methodology (RSM). nih.govnih.govmdpi.comfrontiersin.org

Key parameters that are typically optimized include:

Medium Composition: The choice of carbon and nitrogen sources, as well as the presence of specific inorganic salts, significantly impacts fungal growth and metabolite production. researchgate.net Different media formulations are tested to find the ideal balance for biomass growth and secondary metabolite synthesis.

Culture Conditions: Factors such as pH, temperature, aeration (controlled by shaking speed), and culture time are meticulously controlled. nih.govresearchgate.net For instance, the optimal temperature for the growth of Lecanicillium strains is generally around 25°C. science.gov

Inoculum Size: The amount of fungal culture used to start the fermentation can affect the growth kinetics and final product yield. mdpi.com

Table 2: Typical Parameters for Fermentation Optimization

Parameter Description Common Range for Fungi
Carbon Source Provides energy for fungal growth. Glucose, Molasses, Soluble Starch frontiersin.orgresearchgate.net
Nitrogen Source Essential for protein and nucleic acid synthesis. Peptone, Yeast Extract, Soybean Meal frontiersin.orgresearchgate.net
pH Affects enzyme activity and nutrient uptake. 6.0 - 7.5 nih.govmdpi.com
Temperature Influences metabolic rate and growth. 25°C - 30°C nih.govscience.gov
Agitation Speed Ensures proper mixing and oxygen transfer. 150 - 220 rpm nih.govfrontiersin.org

| Culture Time | Duration of fermentation to reach peak production. | 40 - 96 hours nih.govmdpi.com |

Extraction and Purification Protocols

Following fermentation, this compound must be isolated from the complex mixture of the culture broth and fungal biomass. This process involves initial extraction followed by multi-step purification.

Chromatography is a fundamental technique used to separate the components of a mixture. libretexts.org For the isolation of a specific compound like this compound from a crude fungal extract, various chromatographic methods are employed sequentially.

Liquid-Liquid Extraction: This is often the first step, where the fermentation broth is mixed with an organic solvent. Compounds like this compound will preferentially dissolve in the organic solvent, separating them from the aqueous broth. vri-custom.org

Column Chromatography: The crude extract is then passed through a column packed with a solid stationary phase, such as silica (B1680970) gel. google.com A solvent (the mobile phase) is used to move the extract through the column. libretexts.org Separation occurs as different compounds travel at different rates based on their affinity for the stationary phase. Fractions are collected at the outlet of the column. libretexts.org

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution form of column chromatography. researchgate.net It typically uses a non-polar stationary phase and a polar mobile phase. libretexts.org RP-HPLC is often used in the final stages of purification to isolate the target compound to a high degree of purity. researchgate.net

To improve efficiency and purity, advanced separation strategies may be integrated into the purification workflow. These methods offer alternative or supplementary approaches to traditional chromatography.

Membrane Separation: Techniques like microfiltration and ultrafiltration can be used to clarify the fermentation broth or to separate molecules based on size before chromatographic steps. run.edu.ng

Supercritical Fluid Extraction: This technique uses a supercritical fluid, often carbon dioxide, as the extraction solvent. It is valued for its ability to extract compounds with minimal thermal degradation. vri-custom.org

Preparative Chromatography: This involves scaling up analytical HPLC to process larger quantities of material, allowing for the collection of substantial amounts of the purified compound. researchgate.net The collected fractions containing the pure compound are then combined, and the solvent is evaporated to yield the isolated this compound.

Table of Mentioned Compounds

Compound Name
This compound
Bassianolide
Dipicolinic acid
Helvolic acid

Biosynthetic Pathways and Chemical Synthesis of Vertilecanin B

Elucidation of Proposed Biosynthetic Origins of Vertilecanin B (e.g., Phenopicolinic Acid Framework)

This compound, along with its analogs, is classified as a phenopicolinic acid derivative. yok.gov.trresearchgate.net These natural products are produced by various fungi, including those of the Lecanicillium and Sarocladium genera. researchgate.netnih.gov The core structure, the phenopicolinic acid framework, is believed to be assembled through a polyketide synthase (PKS) or a combination of PKS and non-ribosomal peptide synthetase (NRPS) pathways.

Five new phenopicolinic acid analogues, including this compound, were first isolated from solid-substrate fermentation cultures of Verticillium lecanii (now known as Lecanicillium lecanii). nih.gov The biosynthesis is thought to involve the condensation of nicotinic acid with other precursor molecules, followed by a series of enzymatic modifications to yield the final complex structure. researchgate.netresearchgate.net The structural diversity within the vertilecanin family, which includes Vertilecanin A, Vertilecanin C, and their methyl esters, suggests a branched biosynthetic pathway with varied enzymatic processing. researchgate.netpsu.ac.th For instance, this compound methyl ester can be obtained from the reduction of Vertilecanin C, indicating a close biosynthetic relationship. yok.gov.tr

Table 1: Vertilecanin Analogs and their Producing Organisms

Compound Producing Organism(s)
Vertilecanin A Sarocladium zeae, Sarocladium strictum
Vertilecanin A methyl ester Lecanicillium spp., Sarocladium zeae, Sarocladium strictum
This compound Verticillium lecanii

This table is generated based on data from provided search results. researchgate.netnih.govnih.gov

Chemoenzymatic and De Novo Synthetic Approaches

Synthetic Routes from Precursor Molecules (e.g., Nicotinic Acid)

The de novo chemical synthesis of vertilecanins has been successfully achieved, with nicotinic acid serving as a key starting material. yok.gov.trtubitak.gov.trchemistryjournal.net A common synthetic strategy involves the Friedel-Crafts acylation of nicotinic acid with an appropriate aromatic compound, followed by a Minisci reaction to introduce a carboxamide group at the 6-position of the pyridine (B92270) ring. tubitak.gov.trresearchgate.net

For the synthesis of Vertilecanin C, a precursor to this compound, 3-benzoylpyridine (B1664120) is first prepared from nicotinic acid. tubitak.gov.tr This intermediate is then converted to 5-benzoylpicolinamide. Subsequent alkylation of the amide with methyl 2-bromoacetate yields Vertilecanin C. tubitak.gov.tr The proposed conversion of Vertilecanin C to this compound involves the chemoselective reduction of the keto group. tubitak.gov.tr

Table 2: Key Synthetic Steps for Vertilecanin C

Step Reaction Reagents
1 Friedel-Crafts Acylation Nicotinic acid, SOCl₂, Benzene, AlCl₃
2 Minisci Reaction 3-Benzoylpyridine, FeSO₄·7H₂O, H₂SO₄, t-BuOOH, HC(O)NH₂

This table is generated based on data from provided search results. tubitak.gov.tr

Challenges and Strategies in Chemical Synthesis of this compound and Analogues

A significant challenge in the synthesis of this compound is the selective manipulation of functional groups. For instance, the conversion of Vertilecanin C to this compound requires the chemoselective reduction of a ketone in the presence of an ester and an amide. Attempts to hydrolyze the ester group of Vertilecanin C to the corresponding carboxylic acid, a potential intermediate for this compound, have been unsuccessful, often leading to the hydrolysis of the amide bond instead. tubitak.gov.tr This highlights the need for carefully chosen reagents and reaction conditions to achieve the desired transformation without affecting other sensitive parts of the molecule.

Strategies to overcome these challenges include the use of protecting groups and the development of highly selective catalysts. The synthesis of various phenopicolinic acid analogues has been explored to create a library of compounds for further biological evaluation. researchgate.net These synthetic efforts not only provide access to these natural products but also allow for the creation of novel derivatives with potentially enhanced properties. rsc.org The complexity of these molecules often necessitates multi-step syntheses, making efficiency and yield crucial considerations. britannica.com

Metabolic Engineering and Biotransformation Strategies for Enhanced this compound Production

Metabolic engineering presents a promising avenue for improving the production of this compound and other secondary metabolites. ebsco.comwikipedia.org This involves the targeted modification of an organism's genetic and regulatory processes to increase the output of a desired substance. wikipedia.org For this compound, this could involve overexpressing key enzymes in its biosynthetic pathway or knocking out competing pathways to channel more precursors towards its formation. wikipedia.orgnrfhh.com

Biotransformation, the use of biological systems to carry out chemical transformations, is another powerful tool. mdpi-res.com For example, precursor-directed biosynthesis, where modified precursors are fed to the producing organism, can lead to the generation of novel analogues. While specific examples for this compound are not detailed in the provided results, this strategy has been successfully applied to other complex natural products. nih.gov The identification and characterization of the gene cluster responsible for vertilecanin biosynthesis would be a critical step in enabling targeted metabolic engineering approaches. nih.gov

Precursor Feeding and Bioreactor Studies in this compound Biosynthesis

The biosynthesis of complex natural products like this compound is dependent on the availability of primary metabolic precursors. mdpi.comviper.ac.in Precursor feeding, the addition of biosynthetic precursors to the culture medium, can significantly enhance the yield of the target metabolite. phcogrev.com For this compound, feeding with nicotinic acid or other potential building blocks could boost production.

Bioreactor studies are essential for scaling up the production of this compound for further research and potential applications. researchgate.netnih.gov Bioreactors allow for the precise control of critical fermentation parameters such as pH, temperature, aeration, and nutrient levels, which can significantly impact microbial growth and secondary metabolite production. nih.govresearchgate.net Solid-substrate fermentation has been shown to be an effective method for producing vertilecanins. nih.gov Optimizing these conditions in a bioreactor setting could lead to substantially higher titers of this compound. nih.govpbsbiotech.com

Structural Elucidation and Analog Development of Vertilecanin B

Spectroscopic and Spectrometric Techniques for Structural Assignment

The precise structure of Vertilecanin B was determined through a combination of advanced spectroscopic and spectrometric methods. These techniques provide detailed information about the molecular framework, connectivity of atoms, and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including this compound. nih.govmeasurlabs.com By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular structure. filab.frmsu.edu Both ¹H and ¹³C NMR are instrumental in this process. measurlabs.com

In the analysis of this compound and its analogues, ¹H NMR provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. ¹³C NMR, in turn, reveals the number and types of carbon atoms within the molecule. msu.edu The chemical shifts, observed in parts per million (ppm), indicate the electronic environment of each nucleus, while coupling constants provide information about the connectivity between adjacent atoms. filab.fr Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons, ultimately allowing for the complete assembly of the molecular structure. researchgate.netresearchgate.net These methods were crucial in identifying the picolinic acid core and the attached side chains in the vertilecanin family of compounds. researchgate.net

Interactive Table: Representative NMR Data for Picolinic Acid Derivatives
Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
5-benzoyl-pyridine-2-carboxamide 7.83-7.8 (m, 4H, Ph), 10.85 (s, 1H, OH) In agreement with literature values researchgate.net
Vertilecanin A Data obtained through analysis of 1D and 2D NMR Data obtained through analysis of 1D and 2D NMR researchgate.net
Vertilecanin C Data obtained through analysis of 1D and 2D NMR Data obtained through analysis of 1D and 2D NMR tubitak.gov.tr

Mass Spectrometry (MS) for Molecular Characterization of this compound

Mass spectrometry (MS) is another indispensable tool for the characterization of this compound. nih.gov This technique measures the mass-to-charge ratio (m/z) of ions, providing the exact molecular weight of the compound and valuable information about its elemental composition. researchgate.net High-resolution mass spectrometry (HRMS) is particularly powerful, as it can determine the molecular formula with high accuracy. sci-hub.box

For the vertilecanins, MS and tandem MS (MS/MS) experiments were used to confirm the molecular weight and to gain insights into the fragmentation patterns of the molecules. researchgate.net This fragmentation data helps to identify the different structural components of the molecule, corroborating the structural features determined by NMR. researchgate.net Techniques such as electrospray ionization (ESI) are often employed to gently ionize the molecules, preserving their structural integrity for analysis. researchgate.net

Interactive Table: Mass Spectrometry Data for Vertilecanin Analogs
Compound Molecular Formula [M+H]⁺ (Calculated) [M+H]⁺ (Found) Reference
N-(4-chlorobenzyl)-2-chloronicotinamide C₁₃H₁₀Cl₂N₂O 297.0192 297.0153 sci-hub.box
2-chloro-N-((2,4-dichlorophenyl)methoxy)nicotinamide C₁₃H₉Cl₃N₂O₂ 340.9687 340.9660 sci-hub.box
2-chloro-N-(4-methylbenzyl)nicotinamide C₁₄H₁₃ClN₂O 288.0534 288.0505 sci-hub.box

Complementary Spectroscopic Methods for this compound Characterization

In addition to NMR and MS, other spectroscopic techniques can provide complementary information for the structural elucidation of this compound. arxiv.org

Infrared (IR) Spectroscopy : This technique identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.commdpi.com For this compound, IR spectroscopy would confirm the presence of characteristic groups such as hydroxyl (-OH), carbonyl (C=O), and amide (N-H) bonds. arxiv.org

Ultraviolet-Visible (UV-Vis) Spectroscopy : This method provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems. mdpi.com The UV-Vis spectrum of this compound would be characteristic of the picolinic acid chromophore.

Together, these complementary methods provide a comprehensive and unambiguous structural assignment for this compound. researchgate.netopenaccessjournals.com

Chemical Derivatization and Analog Synthesis

The synthesis of derivatives and analogs of the vertilecanins is a key area of research, driven by the desire to understand structure-activity relationships and to create novel compounds with potentially enhanced properties.

Synthesis and Characterization of Vertilecanin A and C Derivatives

The synthesis of derivatives of Vertilecanin A and C has been successfully achieved, providing valuable insights into the chemical reactivity of this class of compounds. tubitak.gov.trresearchgate.net One notable approach involves the synthesis of Vertilecanin C from nicotinic acid. tubitak.gov.tr This multi-step synthesis includes key reactions such as the lithiation of 5-benzoylpicolinamide followed by treatment with methyl bromoacetate. tubitak.gov.trresearchgate.net

Furthermore, new phenyl-substituted derivatives of Vertilecanin A have been synthesized, starting from nicotinic acid. tubitak.gov.trresearchgate.net These synthetic routes often involve Friedel-Crafts acylation, Minisci reaction, and selective reductions. tubitak.gov.tr For instance, the chlorination of nicotinic acid followed by treatment with anisole (B1667542) in the presence of aluminum chloride yields (4-methoxyphenyl)(pyridin-3-yl)methanone, a key intermediate. tubitak.gov.trtubitak.gov.trresearchgate.net Subsequent reactions, including hydrolysis and selective reduction, lead to the desired Vertilecanin A analogs. tubitak.gov.tr However, the conversion of the synthesized Vertilecanin C to this compound proved to be challenging, as attempts at chemoselective hydrolysis of the ester group were unsuccessful. tubitak.gov.tr

Design Principles for Novel this compound Analogues

The design of new this compound analogs is guided by principles aimed at exploring the chemical space around the core structure. A key strategy involves modifying the substituents on the picolinic acid ring and the side chain. The synthesis of various phenopicolinic acid derivatives demonstrates the feasibility of introducing different aryl groups. researchgate.net

The selection of starting materials, such as substituted nicotinic acids, allows for the introduction of diversity into the final products. chemistryjournal.net The exploration of different reaction conditions and reagents is also crucial for controlling the regioselectivity and stereoselectivity of the synthetic transformations. The development of efficient and versatile synthetic routes is a primary focus, enabling the creation of a library of analogs for further investigation. openaccessjournals.comcolab.ws

Investigation of Biological Activities and Mechanisms of Action of Vertilecanin B

Anti-insectan Activity Research

The insecticidal properties of vertilecanins have been a key area of study, with a focus on their efficacy against significant agricultural pests.

Target Insect Species and Efficacy Assessment Models (e.g., Helicoverpa zea)

Initial research identified that ethyl acetate (B1210297) extracts from the solid-substrate fermentation cultures of Acremonium verticillatum exhibited anti-insectan activity against the corn earworm, Helicoverpa zea. acs.org Further fractionation of these extracts led to the isolation of several phenopicolinic acid derivatives, including vertilecanin A and vertilecanin B. acs.org

Vertilecanin A, the most abundant of these compounds, demonstrated notable anti-insectan effects against H. zea. researchgate.netacs.orgresearchgate.netnih.gov While this compound was isolated as part of this group of bioactive compounds, specific efficacy data for it alone against H. zea is not as extensively detailed in the primary research as that for vertilecanin A. The assessment of anti-insectan activity typically involves diet-incorporation bioassays where insect larvae are fed a diet containing the test compound, and mortality or growth inhibition is measured over a specific period. mdpi.comnih.govmdpi.com

Cellular and Molecular Mechanisms of Insect Pathogenicity

The precise cellular and molecular mechanisms by which this compound exerts its insecticidal effects are not fully elucidated in the available literature. However, the general mechanisms of insect pathogenicity by entomopathogenic fungi and their metabolites involve a multi-pronged attack. frontiersin.orgnih.gov

Insects possess an innate immune system, comprising both cellular and humoral responses, to defend against pathogens. nih.govresearchgate.netmdpi.com Cellular responses include phagocytosis and encapsulation of foreign bodies by hemocytes. frontiersin.orgresearchgate.net Humoral responses involve the production of antimicrobial peptides (AMPs) and other effector molecules, which are regulated by signaling pathways like Toll, Imd, and JAK/STAT. frontiersin.orgnih.govplos.org

Secondary metabolites from fungi, such as vertilecanins, can interfere with these vital processes. researchgate.net It is hypothesized that these compounds may act as toxins that disrupt cellular functions, interfere with metabolic pathways, or modulate the insect's immune response to the fungal pathogen itself. For instance, some fungal metabolites are known to be toxic, ovicidal, or act as antifeedants. researchgate.net

Antibacterial Activity Studies

In addition to its anti-insectan potential, the antibacterial properties of this compound and related compounds have been explored.

Spectrum of Activity against Bacterial Strains (e.g., Bacillus subtilis)

Research into the broader antimicrobial activity of extracts from Acremonium verticillatum has shown effects against various bacterial strains. researchgate.net While specific studies focusing solely on this compound's antibacterial spectrum are limited, related phenopicolinic acid derivatives have shown activity. researchgate.net For instance, synthetic phenopicolinic acid derivatives have demonstrated antibacterial activity against the Gram-positive bacterium Bacillus subtilis. researchgate.net

The general screening of fungal extracts often involves testing against a panel of both Gram-positive and Gram-negative bacteria to determine the spectrum of activity. uot.edu.lynih.govmdpi.com Bacillus subtilis is a common model organism for such studies. nih.govjmb.or.krnih.gov

Investigation of Antibacterial Mechanisms

The mechanisms through which this compound may inhibit bacterial growth are not specifically detailed in current research. However, the antibacterial mechanisms of natural compounds, including alkaloids and peptides, are varied and can include:

Disruption of the Cell Membrane: Many antimicrobial agents act by altering the permeability of the bacterial cell membrane, leading to leakage of cellular contents and cell death. mdpi.comeuropeanreview.org

Inhibition of Protein Synthesis: Some compounds can bind to bacterial ribosomes, interfering with the translation process and halting protein production, which is essential for bacterial survival. mdpi.commdpi.comnews-medical.net

Inhibition of Nucleic Acid Synthesis: Interference with DNA replication and transcription is another key mechanism. This can involve the inhibition of enzymes like DNA topoisomerase. mdpi.comeuropeanreview.orgmdpi.com

Inhibition of Cell Wall Synthesis: Targeting the synthesis of peptidoglycan, a critical component of the bacterial cell wall, can lead to cell lysis. mdpi.com

Inhibition of Metabolic Pathways: Some compounds can disrupt essential metabolic pathways, such as the synthesis of folic acid or the electron transport chain. europeanreview.orgmdpi.com

It is plausible that this compound acts through one or a combination of these mechanisms.

Exploration of Other Biological Activities (e.g., Antifungal, Nematicidal) of this compound or Related Compounds

The fungus Acremonium verticillatum and other species within the Acremonium genus are known to produce a wide array of bioactive secondary metabolites. researchgate.netnih.govnih.gov These compounds have been shown to possess diverse biological activities, including antifungal, nematicidal, cytotoxic, and anti-inflammatory properties. researchgate.netnih.govnih.gov

For example, other metabolites isolated from Acremonium verticillatum cultures, such as 2-decenedioic acid and 10-hydroxy-8-decenoic acid, have been reported to have nematicidal activity. researchgate.netacs.org The exploration of these related compounds suggests that the chemical diversity of this fungus could yield further bioactive molecules. mdpi.comekb.egnih.gov While specific antifungal or nematicidal data for this compound is not prominent, the bioactivity of co-isolated metabolites points to the potential for a broader range of activities within this chemical family. mdpi.com

Elucidation of Biological Targets and Pathways Mediated by this compound

Extensive literature searches have revealed a significant gap in the scientific understanding of the specific biological targets and molecular pathways directly mediated by this compound. The available research primarily focuses on the isolation and characterization of the vertilecanin family of compounds, with limited investigation into the distinct biological functions of each analogue.

This compound is a phenopicolinic acid analogue that was first isolated from solid-substrate fermentation cultures of the fungus Lecanicillium lecanii (previously known as Verticillium lecanii). nih.govpsu.ac.th It was identified as part of a group of five related compounds: vertilecanin A, vertilecanin A methyl ester, this compound, this compound methyl ester, and vertilecanin C. psu.ac.th

While its sibling compound, Vertilecanin A, has been shown to possess anti-insectan activity against the corn earworm (Helicoverpa zea) and modest antibacterial properties against Bacillus subtilis, similar detailed bioactivity studies for this compound have not been published. nih.govpsu.ac.th Research subsequent to its discovery has focused on identifying its presence in other fungal species, such as Sarocladium strictum and Sarocladium zeae, but did not delve into its mechanism of action. mdpi.com One study explicitly noted that this compound was not detected in the fungal cultures they analyzed. mdpi.com

Currently, there are no published studies detailing specific enzyme inhibition, receptor binding, or modulation of any signaling pathways (e.g., MAPK, NF-κB, etc.) by this compound. Therefore, no data is available to construct tables on its biological targets or to provide a detailed account of the pathways it may influence. The elucidation of the specific molecular interactions and mechanisms of action for this compound remains a subject for future scientific investigation.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies for Vertilecanin B

Design Principles for SAR/QSAR Investigations of Vertilecanin B and Analogues

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are systematic approaches used in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. colab.ws For this compound and its analogues, these investigations are guided by principles aimed at identifying key structural motifs and physicochemical properties that govern their efficacy.

The foundational design principles for SAR/QSAR studies of the vertilecanin class involve:

Analogue Synthesis and Scaffolding: The core structure, consisting of a picolinic acid amide, provides a scaffold for modification. Analogue design involves systematically altering specific parts of the molecule, such as the substituents on the phenyl ring, the nature of the amino acid-like linker, and the functional group at the benzylic position. researchgate.netresearchgate.net

Systematic Structural Modification: Key sites for modification on the vertilecanin scaffold include:

The phenyl ring , where different substituents can be introduced to alter electronic and steric properties.

The benzylic carbon , where the hydroxyl group (as in Vertilecanin A and B) can be oxidized to a ketone (as in Vertilecanin C) or otherwise modified. naturalproducts.net

The linker group , for example, comparing Vertilecanin A (a simple carboxylic acid) with this compound (a glycine (B1666218) conjugate). naturalproducts.netnaturalproducts.net

The carboxyl terminus , where esterification (e.g., methyl esters of Vertilecanins A and B) can modify properties like cell permeability. psu.ac.thmdpi.com

Biological Activity Assessment: A standardized bioassay is crucial to quantify the effects of these structural changes. For this class of compounds, known activities include insecticidal effects against species like Helicoverpa zea and antibacterial activity against bacteria such as Bacillus subtilis, primarily established for Vertilecanin A. psu.ac.thresearchgate.net

Data Analysis and Model Building (QSAR): QSAR models establish a mathematical correlation between structural descriptors (e.g., lipophilicity (logP), electronic parameters, steric factors) and biological activity. dntb.gov.ua For vertilecanins, a QSAR model could predict the insecticidal or antimicrobial activity of new, unsynthesized analogues, thereby guiding further synthetic efforts. naturalproducts.net

Identification of Key Pharmacophoric Elements for Biological Efficacy

A pharmacophore is the specific three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target and trigger a response. cabidigitallibrary.org While a definitive pharmacophore for this compound has not been published, an analysis of its structure in comparison to its known analogues, Vertilecanin A and C, allows for the identification of probable key elements.

The central structure of the vertilecanin family is a substituted picolinamide. The key pharmacophoric features are hypothesized to include:

Aromatic/Hydrophobic Regions: The presence of a phenyl ring and a pyridine (B92270) ring provides significant hydrophobic and aromatic character, likely crucial for binding to a target protein through π-π stacking or hydrophobic interactions.

Hydrogen Bond Donors and Acceptors: The vertilecanin scaffold is rich in hydrogen bonding sites. The amide linkage (-CONH-), the pyridine nitrogen, and the carboxyl group are key hydrogen bond acceptors. The amide N-H and the benzylic or carboxylic hydroxyl groups serve as hydrogen bond donors. The specific arrangement of these donors and acceptors is critical for target recognition.

A Defined Spatial Arrangement: The relative orientation of the phenyl ring, the pyridine ring, and the linker group creates a specific 3D shape that must fit into the binding site of a biological target.

The structural variations among Vertilecanin A, B, and C highlight the importance of specific features.

Table 1: Comparison of Structural Features of Vertilecanin Analogues

CompoundSubstituent at Picolinic Acid C2-PositionFunctional Group at Benzylic CarbonKey Pharmacophoric Features
Vertilecanin ACarboxylic Acid (-COOH)Secondary Alcohol (-CH(OH)-)H-bond donor/acceptor (acid), H-bond donor (alcohol), 2 aromatic rings. naturalproducts.net
This compoundGlycine Linker (-CONHCH₂COOH)Secondary Alcohol (-CH(OH)-)Extended H-bonding network (amide, acid), H-bond donor (alcohol), 2 aromatic rings. naturalproducts.net
Vertilecanin C (methyl ester)Glycine Methyl Ester Linker (-CONHCH₂COOCH₃)Ketone (-C(=O)-)Extended H-bonding network (amide), H-bond acceptor (ketone, ester), 2 aromatic rings. naturalproducts.net

The transition from a secondary alcohol in this compound to a ketone in Vertilecanin C removes a hydrogen bond donor and introduces a planar keto group, which would significantly alter the molecule's interaction with its target. Similarly, the addition of the glycine linker in this compound compared to Vertilecanin A extends the molecule and introduces additional hydrogen bonding capabilities. naturalproducts.netnaturalproducts.net

Computational Modeling and Molecular Docking Approaches in this compound Research

Computational modeling and molecular docking are powerful tools for investigating SAR at a molecular level. plantaedb.comsci-hub.box These methods simulate the interaction between a small molecule (ligand), such as this compound, and its macromolecular target (receptor).

Computational Modeling: This involves creating computer models to study and predict the behavior of complex biological systems. plantaedb.com For this compound, modeling could be used to predict its ADMET (absorption, distribution, metabolism, excretion, toxicity) properties based on its structure. For instance, predicted properties for this compound methyl ester suggest it may be an inhibitor of OATP1B1 and OATP1B3 transporters. plantaedb.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. sci-hub.box Although no specific molecular docking studies for this compound have been published, this approach would be invaluable. If the biological target of vertilecanins were identified, docking could:

Predict the binding pose of this compound within the target's active site.

Elucidate the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-receptor complex.

Explain the differences in activity between analogues. For example, docking could reveal why the hydroxyl group of this compound might lead to a different binding affinity compared to the ketone group of Vertilecanin C.

Facilitate virtual screening for new, more potent analogues from large chemical databases.

Without a known target, a ligand-based approach called pharmacophore modeling could be used, where a 3D pharmacophore is built based on the structures of active analogues like Vertilecanin A. cabidigitallibrary.org This model could then be used to screen for other molecules with a similar arrangement of features.

Correlation of Structural Modifications with Biological Response

The correlation of structural changes with biological activity is the cornerstone of SAR. While extensive biological data for this compound is lacking, a comparative analysis with its known analogues provides initial SAR insights. mdpi.com

The primary known biological activity in this family is the insecticidal effect of Vertilecanin A against Helicoverpa zea and its modest antibacterial activity. psu.ac.thcolab.ws The structures of Vertilecanin A, B, and C, along with their methyl esters, represent key modifications.

Table 2: Structural Modifications and Known Biological Activities of Vertilecanins

CompoundMolecular FormulaStructural Modification vs. Vertilecanin AReported Biological Activity
Vertilecanin AC₁₃H₁₁NO₃ naturalproducts.netBaseline structureInsecticidal against H. zea; modest antibacterial activity against B. subtilis. psu.ac.th
This compoundC₁₅H₁₄N₂O₄ naturalproducts.netAddition of a glycine linker at C2 of the pyridine ring.Not found in tested fungal cultures; specific activity not reported. mdpi.com
Vertilecanin C (methyl ester)C₁₆H₁₄N₂O₄ naturalproducts.netAddition of glycine methyl ester linker; oxidation of benzylic alcohol to a ketone.Produced by L. lecanii; specific activity not detailed in available reports. mdpi.com
Vertilecanin A methyl esterC₁₄H₁₃NO₃Esterification of the C2 carboxylic acid.Detected as a metabolite. mdpi.com
This compound methyl esterC₁₆H₁₆N₂O₄ plantaedb.comEsterification of the terminal carboxylic acid of this compound.Detected as a metabolite. mdpi.com

Inferences from Structural Correlations:

The Glycine Linker: The presence of the glycine linker in this compound significantly increases its size and polarity compared to Vertilecanin A. This modification could alter its ability to cross biological membranes and change its binding mode. The fact that this compound was not detected in certain fungal cultures where A and C were found suggests it may be a minor or transient metabolite. mdpi.com

Oxidation State of Benzylic Carbon: The difference between the secondary alcohol in Vertilecanins A/B and the ketone in Vertilecanin C is a critical structural change. The alcohol can act as a hydrogen bond donor, while the ketone can only act as an acceptor. This change also affects the geometry at this position, from tetrahedral to trigonal planar, which would profoundly impact how the molecule fits into a binding pocket.

These initial correlations highlight the sensitivity of biological activity to structural changes within the vertilecanin framework and underscore the need for systematic synthesis and biological testing of a wider range of analogues to develop a comprehensive SAR model.

Advanced Analytical and Characterization Methodologies for Vertilecanin B

Method Development and Validation for Quantitative Analysis of Vertilecanin B

There are no published scientific papers detailing the development or validation of a specific quantitative analytical method for this compound. The original research focused on the isolation and identification of the compound, not on establishing a validated method for its quantification in various matrices. acs.orgnih.gov General principles for method validation, which include assessing parameters like linearity, accuracy, precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ), are well-established but have not been specifically applied to this compound in available literature. psu.ac.thchemicalbook.comnih.gov

Applications of Hyphenated Analytical Techniques (e.g., LC-MS, GC-MS) in this compound Research

The initial characterization of this compound utilized High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), a form of Liquid Chromatography-Mass Spectrometry (LC-MS), to determine its molecular formula. acs.org However, beyond this initial structural elucidation, there are no further published research articles detailing specific applications of LC-MS or Gas Chromatography-Mass Spectrometry (GC-MS) for this compound analysis. For instance, no methods for LC-MS/MS-based quantification or GC-MS analysis (which would likely require derivatization) have been reported for this compound. lqa.comyoutube.com

Advanced Spectroscopic and Chromatographic Applications for Complex Mixture Analysis

The isolation of this compound was achieved by separating it from a complex fungal fermentation extract using conventional chromatographic techniques, including Sephadex LH-20 column chromatography and semipreparative reversed-phase High-Performance Liquid Chromatography (HPLC). acs.org There is no literature available describing the use of more advanced spectroscopic or chromatographic applications, such as multidimensional chromatography or advanced NMR techniques, for the specific purpose of analyzing this compound within complex mixtures. mdpi.com

Preclinical Research Models and Mechanistic Exploration Non Human

In Vitro Model Systems for Mechanistic Research of Vertilecanin B's Effects

The investigation of this compound in non-human systems originates from its discovery as a natural product synthesized by the fungus Lecanicillium lecanii (formerly Verticillium lecanii). psu.ac.th Preclinical research has primarily centered on in vitro culture and analysis to isolate and identify the compound. This compound is one of five phenopicolinic acid analogues isolated from solid-substrate fermentation cultures of L. lecanii. psu.ac.thresearchgate.net These analogues are produced together, with Vertilecanin A typically being the most abundant component. psu.ac.th

The production of this compound can be highly variable. In a study analyzing metabolites from various isolates of Sarocladium and Lecanicillium, this compound was not detected in any of the tested cultures, although the production of other vertilecanins like A and C was observed in certain strains. mdpi.com This highlights that the synthesis of this compound is dependent on the specific fungal isolate and culture conditions. mdpi.com

While the broader class of vertilecanins has been explored for biological activity, specific mechanistic data for this compound is limited in the available literature. For instance, the related compound Vertilecanin A has demonstrated modest antibacterial activity, notably against Bacillus subtilis, and anti-insectan activity against the corn earworm, Helicoverpa zea. psu.ac.thmdpi.com However, detailed studies focusing solely on the in vitro effects and mechanisms of action of purified this compound are not extensively reported. The primary in vitro model system has been the fungal culture itself, used as a source for isolation. psu.ac.thresearchgate.net

Future Directions and Research Opportunities for Vertilecanin B

Exploration of Untapped Biosynthetic Potential and Cryptic Pathways

The production of specialized metabolites like Vertilecanin B by fungi is often variable and dependent on specific culture conditions. Research has shown that while L. lecanii is a known producer of vertilecanins, the expression of these compounds can be inconsistent. For instance, a 2021 study analyzing various fungal isolates did not detect this compound in any tested cultures, although other derivatives like vertilecanin A methyl ester and vertilecanin C were identified. mdpi.com This variability strongly suggests that the biosynthetic gene clusters (BGCs) responsible for vertilecanin production may be silent or "cryptic" under standard laboratory conditions. mdpi.comnih.gov

The existence of these cryptic pathways represents a significant reservoir of untapped biosynthetic potential. nih.gov Modern microbiology has moved beyond the "one strain, one compound" paradigm, recognizing that a single microbial strain has the genetic capacity to produce numerous compounds if the correct activation triggers are applied. mdpi.com Future research can focus on awakening these silent BGCs in Lecanicillium and related species to potentially discover novel this compound analogues with unique properties.

Several established strategies could be employed to achieve this:

OSMAC (One Strain, Many Compounds) Approach: This involves systematically altering cultivation parameters such as media composition, temperature, and pH to induce the expression of otherwise silent gene clusters. mdpi.com

Epigenetic Modification: The use of chemical modifiers, such as DNA methyltransferase (DNMT) inhibitors (e.g., 5-azacytidine) and histone deacetylase (HDAC) inhibitors, can remodel chromatin and activate transcription of silent BGCs. researchgate.netmdpi.com Studies have already shown that such modifiers can significantly up-regulate the production of other phenopicolinic acid derivatives. researchgate.net

Co-cultivation: Growing the producing fungus alongside other microorganisms can simulate natural competitive environments, often triggering the production of defensive secondary metabolites that are not expressed in monocultures. mdpi.com

By leveraging these techniques, researchers can explore the full metabolic arsenal (B13267) of this compound-producing fungi, leading to the discovery of new, structurally diverse, and potentially more potent molecules.

Rational Design and Synthesis of Next-Generation this compound Derivatives with Enhanced Efficacy

While the biotechnological production of natural products is often preferred, chemical synthesis provides an invaluable tool for creating novel derivatives that are not accessible through biosynthesis. Although a specific total synthesis for this compound is not prominently documented, the synthesis of the closely related Vertilecanin A has been achieved. researchgate.net This process, which starts from nicotinic acid and proceeds through key intermediates like (4-methoxyphenyl)(pyridin-3-yl)methanone, serves as a blueprint for the chemical construction of this compound and its analogues. researchgate.net

The true potential lies in the rational design of next-generation derivatives. researchgate.netnih.gov This approach uses the known structure of this compound as a chemical scaffold. By making targeted modifications to its functional groups, researchers can systematically probe the structure-activity relationship of the molecule. This allows for the design of new compounds with potentially enhanced efficacy, improved stability, or novel modes of action. nih.govscribd.com For example, altering the substituents on the phenyl or pyridine (B92270) rings could significantly impact the molecule's biological activity. The development of such synthetic strategies is crucial for generating a library of this compound derivatives for screening and optimization.

Integrated Omics Approaches in this compound Research (e.g., Metabolomics, Genomics)

Integrated "omics" approaches offer a powerful, systems-level view of an organism's biology, providing deep insights that are not possible with single-level analyses. frontiersin.orgresearchgate.net For this compound, combining genomics and metabolomics is a particularly promising research avenue.

Genomics allows researchers to sequence the entire genome of a producing organism like L. lecanii. Using bioinformatic tools, the specific Biosynthetic Gene Cluster (BGC) responsible for producing the vertilecanin family of compounds can be identified. youtube.comnih.gov This reveals the organism's complete biosynthetic potential—the full range of compounds it is genetically encoded to create. nih.gov

Metabolomics provides a snapshot of the metabolites actually being produced under a given set of conditions. nih.gov By analyzing the chemical profile of a fungal culture, scientists can definitively identify and quantify this compound and its related compounds. nih.gov

The integration of these datasets is key. By correlating the presence of specific genes (from genomics) with the production of specific molecules (from metabolomics), a direct link can be established between gene and metabolite. rsc.org This integrated approach can help answer critical questions, such as which specific genes within the BGC are responsible for the unique chemical structure of this compound and why this BGC is expressed in some conditions but not others. mdpi.comnih.gov This knowledge is fundamental for efforts to engineer the organism for enhanced production or to activate its cryptic potential.

Omics TechnologyApplication in this compound ResearchExpected Outcome
Genomics Sequencing the genome of Lecanicillium lecanii and other producing fungi.Identification of the complete Biosynthetic Gene Cluster (BGC) for the vertilecanin family. youtube.comnih.gov
Metabolomics Analyzing the chemical extracts of fungal cultures under various conditions.Quantification of this compound and other expressed metabolites, creating a chemical profile. nih.gov
Integrated Analysis Correlating genomic data (BGCs) with metabolomic data (detected compounds).Linking specific genes to the production of this compound; understanding regulatory controls. rsc.org

Sustainable Production and Biotechnological Applications of this compound

Developing sustainable methods for producing valuable chemical compounds is a major goal of modern biotechnology. plos.org Since this compound is a fungal metabolite, large-scale fermentation is a highly attractive production route. srce.hr Fermentative production using microorganisms is often more cost-effective and environmentally friendly than complex, multi-step chemical syntheses that may require harsh reagents and generate significant waste. srce.hrnih.gov Future research will likely focus on optimizing fermentation conditions and genetically engineering the producing strain to maximize the yield of this compound, making its production commercially viable. sintef.nonih.gov

The primary biotechnological application for this compound and its derivatives appears to be in agriculture. The related compound, Vertilecanin A, has demonstrated insecticidal activity against agricultural pests like the corn earworm (Helicoverpa zea). researchgate.netresearchgate.netresearchgate.net This suggests a strong potential for the vertilecanin family to be developed into biopesticides. Such nature-derived pest control agents are highly sought after for sustainable agriculture as they can be more biodegradable and have a lower impact on non-target organisms and the environment compared to conventional synthetic pesticides. researchgate.netmdpi-res.com

Q & A

Q. How can researchers enhance reproducibility when reporting this compound’s pharmacokinetic parameters?

  • Methodological Answer : Follow MIAME standards for metadata reporting. Share raw data (e.g., mass spectra, chromatograms) in public repositories (Zenodo, Figshare). Use pharmacokinetic modeling software (e.g., Phoenix WinNonlin) with open-source scripts to ensure transparency .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in heterogeneous cell populations?

  • Methodological Answer : Apply mixed-effects models to account for intra- and inter-experiment variability. Use non-linear regression for sigmoidal dose-response curves (GraphPad Prism, R drc package). Report confidence intervals and effect sizes to avoid overinterpretation .

Q. How can machine learning improve structure-activity relationship (SAR) predictions for this compound derivatives?

  • Methodological Answer : Train random forest or neural network models on curated datasets (e.g., ChEMBL, PubChem). Use SHAP values to interpret feature importance. Validate predictions with synthetic biology platforms (e.g., cell-free transcription-translation systems) .

Literature and Collaboration

Q. What systematic approaches identify knowledge gaps in this compound’s therapeutic potential across disease models?

  • Methodological Answer : Conduct scoping reviews (Arksey & O’Malley framework) to map existing evidence. Use citation chaining (Snowballing method) to trace seminal studies. Engage in interdisciplinary collaborations to explore under-researched indications (e.g., neurodegenerative vs. oncological) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.